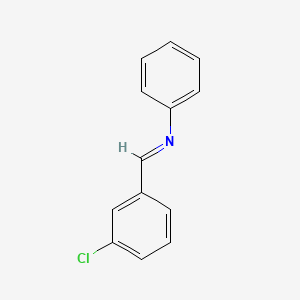![molecular formula C30H52O6S B14681528 [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate CAS No. 34408-47-4](/img/structure/B14681528.png)
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate is a complex organic compound belonging to the class of tetracyclic steroids. This compound is characterized by its intricate structure, which includes multiple cyclohexane rings and various functional groups. It is known for its bioactive properties and has been isolated from natural sources such as the Indian herb Artemisia reticulata .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation, methylation, and sulfonylation reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes using advanced techniques such as chromatography and crystallization to purify the final product. The use of bioreactors and enzymatic processes can also be explored to enhance yield and efficiency .
化学反应分析
Types of Reactions
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model for understanding complex steroidal transformations and developing new synthetic methodologies .
Biology
In biology, the compound is investigated for its potential role in cellular processes and signaling pathways. Its bioactive properties make it a candidate for studying interactions with biological macromolecules .
Medicine
In medicine, [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate is explored for its potential therapeutic applications, including anti-inflammatory and antiproliferative effects. It may be used in the development of new drugs and treatments .
Industry
In industry, the compound is utilized in the production of pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways and cellular processes by binding to these targets and altering their activity. This modulation can lead to various biological effects, including anti-inflammatory and antiproliferative actions .
相似化合物的比较
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
The uniqueness of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate lies in its specific functional groups and structural configuration, which confer distinct bioactive properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
34408-47-4 |
|---|---|
分子式 |
C30H52O6S |
分子量 |
540.8 g/mol |
IUPAC 名称 |
[5-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C30H52O6S/c1-19(2)9-8-10-20(3)24-11-12-25-23-17-27(35-21(4)31)30(32)18-22(36-37(7,33)34)13-16-29(30,6)26(23)14-15-28(24,25)5/h19-20,22-27,32H,8-18H2,1-7H3 |
InChI 键 |
DAEAFMUZDRJJCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)C)C)O)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



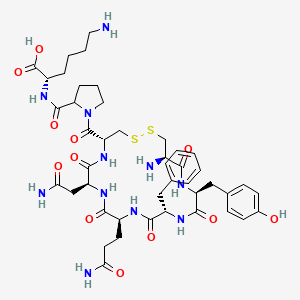
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
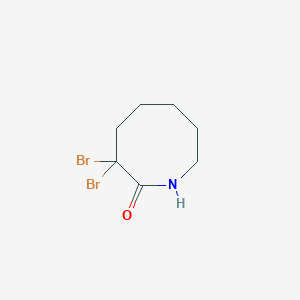

![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

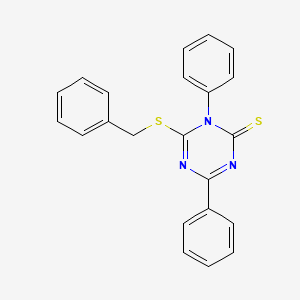
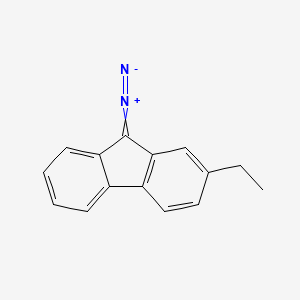
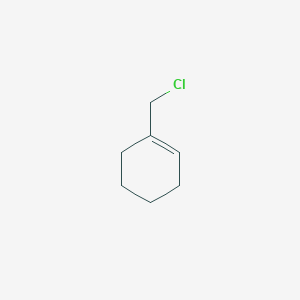

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
